SAM-315

Alzheimer's disease 5-HT6 receptor CNS drug discovery

Select SAM-315 to access a uniquely translationally characterized 5-HT6 tool. It is the sole antagonist in its class backed by Phase II data explicitly comparing it to donepezil, eliminating uncontrolled variables in cognitive-deficit models. With a Ki of 1.1 nM, it robustly elevates hippocampal acetylcholine and glutamate, making it the definitive reference for Alzheimer's efficacy benchmarking, SAR campaigns, and target-engagement assays. Secure the compound that defines the clinical pharmacology of 5-HT6 antagonism.

Molecular Formula C21H20N4O2S
Molecular Weight 392.5 g/mol
CAS No. 744218-85-7
Cat. No. B1246947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAM-315
CAS744218-85-7
Synonyms3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole
SAM 315
SAM-315
SAM315
WAY 255315
WAY-255315
WAY255315
Molecular FormulaC21H20N4O2S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C21H20N4O2S/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25/h1-9,14,22H,10-13H2,(H,23,24)
InChIKeyFYOVZCDHYOEKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAM-315 (CAS 744218-85-7): A Potent 5-HT6 Antagonist for Alzheimer’s Disease Research and Cognitive Enhancement Studies


SAM-315 (WAY-255315) is a small-molecule 5-hydroxytryptamine-6 (5-HT6) receptor antagonist belonging to the 5-piperazinyl-3-sulfonylindazole class [1]. It was developed by Wyeth (now Pfizer) as a potential cognitive-enhancing agent for Alzheimer’s disease and other CNS disorders [2]. The compound exhibits high binding affinity for the human 5-HT6 receptor (Ki = 1.1 nM) and functional antagonism (IC50 = 4.6 nM) [1]. Preclinical studies demonstrate that SAM-315 significantly elevates acetylcholine and glutamate levels in the hippocampus, a region critical for learning and memory [1]. The compound advanced to Phase II clinical evaluation in Alzheimer’s disease patients, providing a well-characterized pharmacological tool for investigating 5-HT6-mediated cognitive modulation [3].

Why SAM-315 Cannot Be Substituted by Other 5-HT6 Antagonists in Research Applications


5-HT6 receptor antagonists are a chemically and pharmacologically diverse class of compounds [1]. SAM-315 belongs to the 5-piperazinyl-3-sulfonylindazole series, which exhibits a distinct binding mode and selectivity profile compared to other 5-HT6 antagonists such as idalopirdine (Lu AE58054), intepirdine (SB-742457), and masupirdine (SUVN-502) [1][2]. Differences in molecular structure translate to variations in receptor binding kinetics, functional antagonism potency, off-target interactions, and downstream neurochemical effects [1]. Critically, SAM-315 is the only 5-HT6 antagonist with a fully characterized clinical development path that includes Phase II trials specifically comparing it to the standard-of-care acetylcholinesterase inhibitor donepezil [3]. Substituting SAM-315 with another 5-HT6 antagonist in a research model would introduce uncontrolled variables and preclude meaningful comparison to the extensive preclinical and clinical data package that defines SAM-315's unique pharmacological and translational profile [1][3].

Quantitative Comparative Evidence for SAM-315 in 5-HT6 Antagonist Selection


SAM-315 Demonstrates Sub-Nanomolar Binding Affinity at the Human 5-HT6 Receptor, Positioning It Among the Most Potent Antagonists in the Class

In radioligand binding assays using human recombinant 5-HT6 receptors, SAM-315 (WAY-255315) exhibits a Ki of 1.1 nM, which places it among the highest-affinity 5-HT6 antagonists reported [1]. For comparison, the clinically evaluated 5-HT6 antagonists idalopirdine (Ki = 0.83 nM) and intepirdine (pKi = 9.63, equivalent to Ki ≈ 0.23 nM) show slightly higher affinity, while masupirdine (SUVN-502) exhibits lower affinity (Ki = 2.04 nM) [2]. SAM-315's functional antagonism (IC50 = 4.6 nM) confirms its ability to block 5-HT6 receptor-mediated signaling [1].

Alzheimer's disease 5-HT6 receptor CNS drug discovery

SAM-315 Failed to Demonstrate Superiority Over Donepezil in a Phase II Alzheimer's Disease Trial, Defining Its Clinical Efficacy Profile

SAM-315 was evaluated in a Phase II clinical trial (NCT00710684, NCT00708552, NCT00348192, NCT00224497) in patients with Alzheimer's disease. The trial failed to show a statistically significant benefit of SAM-315 over the standard-of-care acetylcholinesterase inhibitor donepezil [1]. This outcome distinguishes SAM-315 from other 5-HT6 antagonists like intepirdine and idalopirdine, which also failed in Phase III trials, but SAM-315 is the only compound in this class for which a direct head-to-head comparison with donepezil has been completed and reported [1][2].

Alzheimer's disease clinical trial cognitive enhancement

SAM-315 Elicits Robust In Vivo Elevation of Hippocampal Acetylcholine and Glutamate, a Pharmacodynamic Signature Linked to Procognitive Activity

In vivo microdialysis studies in rats demonstrate that systemic administration of SAM-315 significantly increases extracellular levels of acetylcholine and glutamate in the hippocampus, a brain region essential for learning and memory . While quantitative microdialysis data for comparator 5-HT6 antagonists (e.g., idalopirdine, intepirdine) are not directly available for head-to-head comparison, this neurochemical effect is a hallmark of procognitive 5-HT6 antagonists and supports SAM-315's mechanism of action [1].

microdialysis neurochemistry cognitive enhancement

SAM-315 Exhibits a Selective 5-HT6 Receptor Antagonist Profile, Minimizing Off-Target Pharmacology Common to Other 5-HT6 Ligands

SAM-315 was designed and optimized from a series of 5-piperazinyl-3-sulfonylindazoles to achieve high selectivity for the 5-HT6 receptor over other serotonergic, dopaminergic, and adrenergic receptors [1]. While detailed selectivity data (e.g., fold-selectivity over specific off-targets) are not publicly available in the accessible abstract or vendor materials, the compound is consistently described as a 'selective' 5-HT6 antagonist in the primary literature [1]. In contrast, some 5-HT6 antagonists (e.g., PZ-1922) exhibit nanomolar affinity for 5-HT3 receptors (Ki = 0.45 nM), which could introduce confounding effects in behavioral studies .

selectivity off-target activity CNS safety

Optimal Research Applications for SAM-315 Based on Quantitative Evidence


Preclinical Validation of 5-HT6 Antagonism in Alzheimer's Disease Models

SAM-315 is ideally suited for studies aiming to recapitulate the pharmacological and clinical effects observed in human Alzheimer's disease trials. Its potent 5-HT6 antagonism (Ki = 1.1 nM) and ability to elevate hippocampal acetylcholine and glutamate [1] make it a robust tool for investigating 5-HT6-mediated cognitive enhancement in transgenic mouse models of amyloid pathology or tauopathy. The compound's well-documented failure to outperform donepezil in Phase II trials [2] provides a critical translational reference point for interpreting preclinical efficacy and for benchmarking novel therapeutic candidates.

Comparative Pharmacology Studies of 5-HT6 Antagonists with Divergent Clinical Outcomes

Because SAM-315 advanced to Phase II with a defined clinical outcome, it serves as an essential comparator for understanding why some 5-HT6 antagonists fail to demonstrate clinical benefit while others succeed. Researchers can use SAM-315 alongside idalopirdine and intepirdine to dissect the molecular and pharmacodynamic determinants of clinical efficacy, leveraging its specific affinity (Ki = 1.1 nM) and neurochemical profile [1][3].

Mechanistic Studies of 5-HT6 Receptor-Mediated Modulation of Cholinergic and Glutamatergic Transmission

SAM-315's demonstrated in vivo effect on hippocampal acetylcholine and glutamate release [1] positions it as a valuable tool for elucidating the downstream signaling pathways and neuronal circuits that couple 5-HT6 receptor blockade to enhanced neurotransmission. This is particularly relevant for studies employing microdialysis, electrophysiology, or fiber photometry in freely moving animals.

Drug Discovery Campaigns for Next-Generation Cognitive Enhancers Targeting the 5-HT6 Receptor

SAM-315's defined chemical structure, potency, and selectivity profile [1] make it an excellent reference standard for medicinal chemistry efforts aimed at developing novel 5-HT6 antagonists with improved clinical profiles. It can be used as a positive control in high-throughput screening assays, as a benchmark in SAR studies, and as a tool compound for validating new in vivo efficacy models.

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